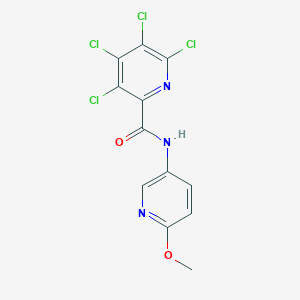
3,4,5,6-tetrachloro-N-(6-methoxypyridin-3-yl)pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5,6-tetrachloro-N-(6-methoxypyridin-3-yl)pyridine-2-carboxamide is a chemical compound that is widely used in scientific research for its unique properties. This compound is also known as TPCA-1 and is a potent inhibitor of the transcription factor NF-κB. TPCA-1 has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various cellular processes.
Mechanism of Action
The mechanism of action of TPCA-1 involves the inhibition of the kinase activity of the IKK complex, which is responsible for the activation of NF-κB. TPCA-1 binds to the ATP-binding site of the IKK complex, preventing the phosphorylation of IκBα and subsequent activation of NF-κB.
Biochemical and Physiological Effects:
TPCA-1 has been shown to have a wide range of biochemical and physiological effects. In addition to its inhibition of NF-κB activation, TPCA-1 has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. TPCA-1 has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of TPCA-1 is its potency and specificity for the inhibition of NF-κB activation. TPCA-1 has been shown to be more potent than other NF-κB inhibitors, such as Bay 11-7082 and BMS-345541. However, one limitation of TPCA-1 is its poor solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the use of TPCA-1 in scientific research. One area of interest is the role of NF-κB in the development and progression of cancer. TPCA-1 has been shown to inhibit the proliferation of cancer cells in vitro and in vivo, making it a potential therapeutic agent for cancer. Another area of interest is the use of TPCA-1 in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. TPCA-1 has been shown to have anti-inflammatory effects in animal models, making it a potential therapeutic agent for these diseases. Finally, the development of more potent and soluble analogs of TPCA-1 may further enhance its usefulness as a tool for studying NF-κB signaling.
Synthesis Methods
The synthesis of TPCA-1 is a multi-step process that involves the reaction of several chemical compounds. The first step involves the reaction of 3-bromo-5-chloro-2-methoxypyridine with 2,6-dichloronicotinic acid to form 3-bromo-5-chloro-2-(2,6-dichloropyridin-4-yl)pyridine. This compound is then reacted with methylamine to form 3-bromo-5-chloro-2-(2,6-dichloropyridin-4-yl)pyridin-3-amine. The final step involves the reaction of this compound with 6-methoxypyridin-3-amine and triethylamine to form TPCA-1.
Scientific Research Applications
TPCA-1 is widely used in scientific research for its ability to inhibit the transcription factor NF-κB. NF-κB is a key regulator of the immune response and is involved in a wide range of cellular processes, including inflammation, cell proliferation, and apoptosis. TPCA-1 has been shown to inhibit the activation of NF-κB in a dose-dependent manner, making it a valuable tool for studying the role of NF-κB in various cellular processes.
properties
IUPAC Name |
3,4,5,6-tetrachloro-N-(6-methoxypyridin-3-yl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl4N3O2/c1-21-6-3-2-5(4-17-6)18-12(20)10-8(14)7(13)9(15)11(16)19-10/h2-4H,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFLIFRQGSOMMBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)NC(=O)C2=NC(=C(C(=C2Cl)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl4N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5,6-tetrachloro-N-(6-methoxypyridin-3-yl)pyridine-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

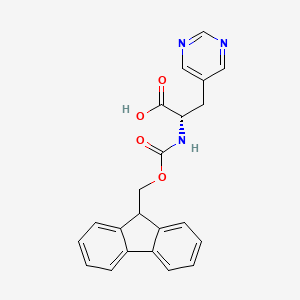
![5-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2534017.png)

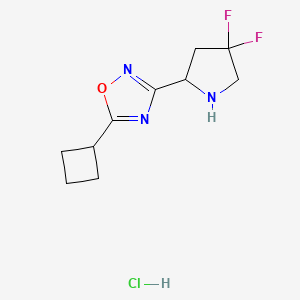
![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2534021.png)

![5-ethyl-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)thiophene-2-sulfonamide](/img/structure/B2534023.png)
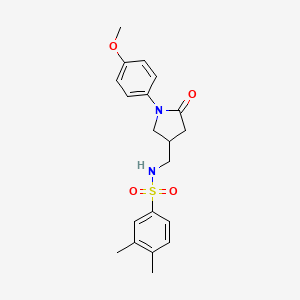
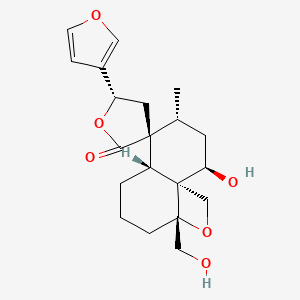
![2-(2,4-dichlorophenoxy)-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2534029.png)

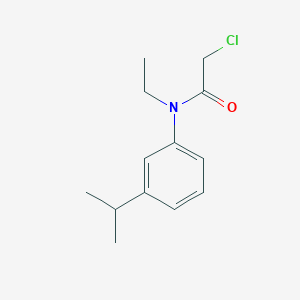
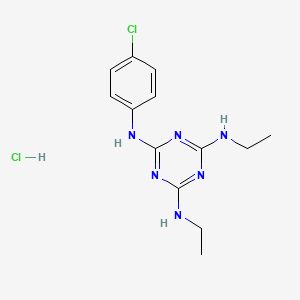
![[3-Amino-4-(benzenesulfonyl)-5-(3-chloro-2-methylanilino)thiophen-2-yl]-phenylmethanone](/img/structure/B2534038.png)